molecular formula C12H7ClN2 B8557891 3-Chloro-5-phenylpicolinonitrile

3-Chloro-5-phenylpicolinonitrile

Cat. No.: B8557891
M. Wt: 214.65 g/mol
InChI Key: SQGYURFFXXTAEK-UHFFFAOYSA-N
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Description

3-Chloro-5-phenylpicolinonitrile is a useful research compound. Its molecular formula is C12H7ClN2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7ClN2

Molecular Weight

214.65 g/mol

IUPAC Name

3-chloro-5-phenylpyridine-2-carbonitrile

InChI

InChI=1S/C12H7ClN2/c13-11-6-10(8-15-12(11)7-14)9-4-2-1-3-5-9/h1-6,8H

InChI Key

SQGYURFFXXTAEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)C#N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3,5-dichloropicolinonitrile (1.0 eq.), 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane (1.0 eq.), tetrakis(triphenyl-phosphine)palladium (5 mol %), and 2N aqueous sodium carbonate solution (3.4 eq.) in toluene/ethanol (2:1, 0.04 M) was stirred at 100° C. for 2 hours, then 80° C. for 4 hours. After cooling to ambient temperature, the reaction content was diluted with ethyl acetate and water. The two phases were separated, and the aqueous layer was extracted twice with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous MgSO4, and concentrated en vacuo. The crude material was purified by flash chromatography on a COMBIFLASH® system (ISCO) using 0-80% ethyl acetate in hexane to give a white solid.
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Synthesis routes and methods II

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.